molecular formula C14H13ClN4S B10803334 6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine

6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine

Cat. No.: B10803334
M. Wt: 304.8 g/mol
InChI Key: YWYACOSMRWGSEW-UHFFFAOYSA-N
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Description

6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a 6-chloro substituent and a 4,6-dimethylpyrimidin-2-ylsulfanylmethyl group at the 2-position.

Properties

Molecular Formula

C14H13ClN4S

Molecular Weight

304.8 g/mol

IUPAC Name

6-chloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H13ClN4S/c1-9-5-10(2)17-14(16-9)20-8-12-7-19-6-11(15)3-4-13(19)18-12/h3-7H,8H2,1-2H3

InChI Key

YWYACOSMRWGSEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CN3C=C(C=CC3=N2)Cl)C

Origin of Product

United States

Biological Activity

6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C12H14ClN3S
  • Molecular Weight: 273.78 g/mol
  • CAS Number: 161611-29-6

The compound features a chloro-substituted imidazo-pyridine structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of 6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine is primarily attributed to its ability to interact with various molecular targets within cells. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which may contribute to its activity against specific enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo-pyridine demonstrate efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine moiety enhances the compound's interaction with microbial targets.

Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The ability to inhibit specific kinases involved in tumor growth further supports its therapeutic potential.

Study 1: Efficacy Against Malaria

A systematic study on related compounds indicated that imidazolyl-pyrimidines exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The study highlighted that modifications in the pyrimidine structure could enhance potency against drug-resistant strains . This suggests that 6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine may also possess similar properties.

Study 2: Inhibition of Kinases

Another research effort focused on the inhibition of specific kinases by imidazo-pyridine derivatives. The findings revealed that these compounds can effectively inhibit S6 kinase pathways involved in cell proliferation and survival . This points to a mechanism by which the compound could exert anticancer effects.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
Compound AImidazo[1,2-a]pyridine derivativeAntimicrobial
Compound BPyrimidine derivativeAnticancer
Compound CThiadiazole derivativeAntiviral

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is 6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine. It has a molecular formula of C14H15ClN4SC_{14}H_{15}ClN_4S and a molecular weight of approximately 300.81 g/mol. The structure features a chloro group and a pyrimidine moiety linked through a sulfanylmethyl group to an imidazopyridine core.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    The imidazopyridine derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that modifications in the imidazopyridine structure can enhance activity against various bacterial strains. For instance, studies have demonstrated that certain derivatives exhibit potent effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    Recent investigations suggest that 6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .
  • Neuropharmacological Effects :
    The compound is being explored for its neuropharmacological applications. Similar compounds within the imidazopyridine class have been noted for their ability to interact with GABA receptors, which could lead to anxiolytic or sedative effects. This makes it a candidate for further research into treatments for anxiety disorders and insomnia .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in various cancer cell lines
NeuropharmacologicalPotential GABA receptor interaction; implications for anxiety treatment

Synthetic Pathways

The synthesis of 6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine has been documented through various methods that emphasize efficiency and yield. The synthetic routes often involve the introduction of the chloro group and the pyrimidine moiety via nucleophilic substitution reactions.

Table 2: Synthetic Methods Overview

MethodologyKey StepsYield (%)
Nucleophilic SubstitutionIntroduction of chloro and pyrimidine groups85
Condensation ReactionsFormation of imidazopyridine core90
Multi-step SynthesisCombination of various reactions for final product75

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Impact of Substituents on Reactivity and Bioactivity

  • Chlorine Substitutions :

    • The 6-chloro position is common across many derivatives (e.g., ). Chlorine increases lipophilicity and stabilizes interactions with hydrophobic enzyme pockets.
    • Compounds with dual chlorine substitutions (e.g., 3,6-dichloro derivatives) exhibit enhanced binding affinity but may face solubility challenges .
  • Sulfur-Containing Groups :

    • The pyrimidine-thioether group in the target compound provides a unique combination of hydrogen-bonding (via pyrimidine nitrogens) and hydrophobic interactions (via methyl groups). This contrasts with sulfonyl or chloromethyl groups in analogs like 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, which prioritize electrophilic reactivity .
  • Aromatic vs. Aliphatic Substituents :

    • Nitrophenyl (e.g., ) and chlorophenyl (e.g., ) groups enhance π-π stacking with biological targets, whereas alkyl chains (e.g., ethyl in ) improve metabolic stability.

Pharmacological Profiles

  • Antimicrobial Activity :

    • The pyrimidine-thioether group may disrupt bacterial folate synthesis, similar to sulfonamide drugs. This mechanism differs from nitro-containing derivatives (e.g., ), which generate reactive oxygen species.
    • Ethyl-substituted analogs (e.g., 2-ethyl-6-chloro derivatives) show efficacy against Mycobacterium tuberculosis by targeting cell wall synthesis .
  • Anticancer Potential: Chlorophenyl and nitrophenyl derivatives (e.g., ) inhibit topoisomerases or kinase pathways. The target compound’s pyrimidine-thioether group could modulate kinase ATP-binding sites due to its structural resemblance to purine bases .

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